![molecular formula C19H18ClNO4 B4019130 ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B4019130.png)
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate
Description
Synthesis Analysis
The synthesis of related compounds involves starting from accessible materials and undergoing various chemical reactions to achieve the desired structure. For example, novel propanoic acid derivatives with a similar core structure were synthesized from 4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione, showing the versatility of starting materials in synthesizing complex molecules. These processes typically involve steps like acylation, Curtius rearrangement, and thermal rearrangement, indicating a multi-step synthesis pathway for complex molecules (Оkovytaya & Tarabara, 2014).
Molecular Structure Analysis
The molecular structure of similar complex organic compounds can be determined using techniques like X-ray crystallography. For instance, the crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated to reveal a triclinic crystal system, highlighting the importance of structural analysis in understanding the spatial arrangement of atoms within a molecule (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chemical reactions such as Wagner-Meerwein rearrangement and reactions with bromine and acetic anhydride have been studied, showcasing the reactivity and transformation capabilities of the compound's framework. These reactions often result in the formation of novel structures, emphasizing the compound's versatility and reactivity (Zubkov et al., 2004).
Physical Properties Analysis
The physical properties of such complex molecules are closely tied to their molecular structure. Although specific details on the physical properties of "ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)benzoate" are not available, studies on related compounds suggest that factors like crystal system, hydrogen bonding, and molecular conformation significantly affect their melting points, solubility, and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for further functionalization, are crucial for understanding the compound's utility in synthetic applications. Research on similar compounds demonstrates the importance of studying these properties to harness the full potential of complex organic molecules in chemical synthesis and applications beyond (Ishiguro et al., 2003).
properties
IUPAC Name |
ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4/c1-2-25-19(24)13-9-12(7-8-14(13)20)21-17(22)15-10-3-4-11(6-5-10)16(15)18(21)23/h3-4,7-11,15-16H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGDRVNBKTEDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-chloro-5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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